molecular formula C10H15BN2O3 B11885614 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one

Cat. No.: B11885614
M. Wt: 222.05 g/mol
InChI Key: BRZXQSNRNNLRPG-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one is a chemical compound with the molecular formula C12H17BN2O3. This compound is known for its unique structure, which includes a pyridazinone core and a dioxaborolane group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one typically involves the reaction of pyridazinone derivatives with boronic acids or boronate esters. One common method includes the use of pinacol boronate esters under Suzuki-Miyaura coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction conditions often require heating to facilitate the coupling process.

Chemical Reactions Analysis

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydride donors.

    Substitution: The dioxaborolane group can participate in substitution reactions, where it is replaced by other functional groups.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

    Industry: The compound is used in the production of various chemical intermediates and materials.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one involves its ability to participate in various chemical reactions, particularly coupling reactions. The dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is used in.

Comparison with Similar Compounds

Similar compounds to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3(2H)-one include other boronic acid derivatives and boronate esters. These compounds share the ability to participate in coupling reactions and are used in similar applications. the presence of the pyridazinone core in this compound provides unique reactivity and properties that distinguish it from other boronic acid derivatives.

Some similar compounds include:

  • Phenylboronic acid
  • Pinacol boronate ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzene

These compounds are used in various chemical reactions and have applications in organic synthesis, similar to this compound.

Properties

Molecular Formula

C10H15BN2O3

Molecular Weight

222.05 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-6-12-13-8(7)14/h5-6H,1-4H3,(H,13,14)

InChI Key

BRZXQSNRNNLRPG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NNC2=O

Origin of Product

United States

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